molecular formula C28H56Sn2 B12529527 (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) CAS No. 827347-87-5

(But-1-en-3-yne-1,4-diyl)bis(tributylstannane)

Cat. No.: B12529527
CAS No.: 827347-87-5
M. Wt: 630.2 g/mol
InChI Key: KWHSVYNQGAXPDM-UHFFFAOYSA-N
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Description

(But-1-en-3-yne-1,4-diyl)bis(tributylstannane) is an organotin compound characterized by the presence of a buten-yne backbone with two tributylstannane groups attached. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) typically involves the coupling of a buten-yne precursor with tributylstannane. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-tin bonds. The reaction conditions often include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to 80°C

    Reagents: Buten-yne precursor, tributylstannane, and a base such as cesium carbonate

Industrial Production Methods

While specific industrial production methods for (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(But-1-en-3-yne-1,4-diyl)bis(tributylstannane) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.

    Substitution: The tributylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

(But-1-en-3-yne-1,4-diyl)bis(tributylstannane) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) exerts its effects involves the interaction of the tin atoms with various molecular targets. The tributylstannane groups can participate in coordination chemistry, forming complexes with other molecules. This can influence the reactivity and stability of the compound, as well as its interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl-but-3-en-1-yne
  • (E)-1,4-Diphenyl-but-3-en-1-yne

Uniqueness

Compared to similar compounds, (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) is unique due to the presence of the tributylstannane groups. These groups confer distinct reactivity and properties, making the compound valuable in specific synthetic and industrial applications.

Properties

CAS No.

827347-87-5

Molecular Formula

C28H56Sn2

Molecular Weight

630.2 g/mol

IUPAC Name

tributyl(4-tributylstannylbut-1-en-3-ynyl)stannane

InChI

InChI=1S/6C4H9.C4H2.2Sn/c7*1-3-4-2;;/h6*1,3-4H2,2H3;1,3H;;

InChI Key

KWHSVYNQGAXPDM-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CC#C[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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